molecular formula C6H9NO3 B3393714 (R)-4-Isopropyloxazolidine-2,5-dione CAS No. 43089-05-0

(R)-4-Isopropyloxazolidine-2,5-dione

Cat. No. B3393714
CAS RN: 43089-05-0
M. Wt: 143.14 g/mol
InChI Key: XNCNNYXFGGTEMT-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-Isopropyloxazolidine-2,5-dione, also known as L-Proline, is an important amino acid that is commonly used in scientific research. It is a non-essential amino acid, which means that it can be synthesized by the human body. However, it is also found in various foods such as meat, dairy, and eggs. L-Proline is widely used in the field of biochemistry and medicine due to its unique properties and potential applications.

Mechanism of Action

(R)-4-Isopropyloxazolidine-2,5-dione is a non-polar amino acid that is hydrophobic in nature. It plays an important role in protein folding and stabilization due to its ability to form hydrogen bonds with other amino acids. This compound is also involved in the biosynthesis of collagen, which is an important component of connective tissues in the body. In addition, this compound has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It is involved in the biosynthesis of collagen, which is important for the structure and function of various tissues in the body. This compound has also been shown to have antioxidant properties, which may help to reduce oxidative stress and prevent cellular damage. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis and asthma.

Advantages and Limitations for Lab Experiments

(R)-4-Isopropyloxazolidine-2,5-dione has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other amino acids. This compound is also stable under a wide range of conditions and can be easily incorporated into various experimental protocols. However, this compound has some limitations in laboratory experiments. It is a non-essential amino acid, which means that it may not be as biologically relevant as other amino acids. In addition, this compound can be difficult to crystallize and purify, which can make it challenging to use in certain experimental techniques.

Future Directions

There are several future directions for research on (R)-4-Isopropyloxazolidine-2,5-dione. One potential area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of this compound's potential applications in drug delivery and tissue engineering. Additionally, the neuroprotective and anti-inflammatory properties of this compound may have potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Conclusion:
In conclusion, this compound is an important amino acid that has potential applications in various fields of scientific research. It is commonly used as a chiral building block in the synthesis of pharmaceuticals and other fine chemicals. This compound also has potential applications in the production of biodegradable polymers, as well as in the treatment of oxidative stress-related diseases. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.

Scientific Research Applications

(R)-4-Isopropyloxazolidine-2,5-dione has been extensively studied for its potential applications in various fields of scientific research. It is commonly used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound is also used in the production of biodegradable polymers, which have potential applications in drug delivery and tissue engineering. In addition, this compound has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

(4R)-4-propan-2-yl-1,3-oxazolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-3(2)4-5(8)10-6(9)7-4/h3-4H,1-2H3,(H,7,9)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCNNYXFGGTEMT-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C(=O)OC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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